2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE
Overview
Description
2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE is an organic compound that features a phthalonitrile core substituted with an amino group attached to a 4-iodophenyl ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method starts with the nitration of phthalonitrile to introduce the nitro group. This is followed by a coupling reaction with 4-iodoaniline under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Reduction Products: The primary product of nitro group reduction is the corresponding amine.
Scientific Research Applications
2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE has several applications in scientific research:
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound can serve as a building block for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Probes: Due to its unique structure, it can be used in the design of probes for studying biological systems.
Mechanism of Action
The mechanism of action of 2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and iodine groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-L-phenylalanine: This compound shares the 4-iodophenyl group and is used in protein engineering.
N-Boc-4-iodo-L-phenylalanine: Another similar compound used as a pharmaceutical intermediate.
Uniqueness
The presence of both the nitro and iodine groups allows for versatile modifications and functionalizations, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(4-iodoanilino)-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN4O2/c15-11-1-3-12(4-2-11)18-13-5-9(7-16)10(8-17)6-14(13)19(20)21/h1-6,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGIHHPKZTVVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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